Thermodynamic Stabilization of Oligonucleotide Duplexes by 3',5'-Di-Phenazinium Modification vs. Unmodified Duplex
The 3',5'-di-Phn modified heptanucleotide duplex exhibits a free energy increase of 4.96 ± 0.04 kcal/mol relative to the unmodified duplex [1]. This represents a 3,167-fold increase in association constant (from 3 × 10^3 M^{-1} to 9.5 × 10^6 M^{-1}) at 37°C [1].
| Evidence Dimension | Free energy of duplex formation (ΔG at 37°C) and association constant (Ka) |
|---|---|
| Target Compound Data | ΔG increase = 4.96 ± 0.04 kcal/mol; Ka = 9.5 × 10^6 M^{-1} |
| Comparator Or Baseline | Unmodified heptanucleotide duplex; ΔG increase = 0 (baseline); Ka = 3 × 10^3 M^{-1} |
| Quantified Difference | ΔΔG = 4.96 kcal/mol; Ka ratio = 3,167× |
| Conditions | d(pCpCpApApApCpA) heptanucleotide + dodecanucleotide complement in aqueous solution, pH 7.4, 37°C |
Why This Matters
This magnitude of stabilization (equivalent to ~8 additional base pairs) enables the design of shorter, sequence-specific oligonucleotide probes that retain high target affinity, reducing synthesis costs and off-target binding.
- [1] Lokhov SG, Podyminogin MA, Sergeev DS, Silnikov VN, Kutyavin IV, Shishkin GV, Zarytova VP. Synthesis and high stability of complementary complexes of N-(2-hydroxyethyl)phenazinium derivatives of oligonucleotides. Bioconjugate Chemistry, 1992, 3(5), 414-419. View Source
